Cas no 2229404-00-4 (3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol)

3-(5-Hydroxy-2-nitrophenyl)azetidin-3-ol is a specialized azetidine derivative featuring both hydroxyl and nitro functional groups on its aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural framework, which serves as a versatile intermediate for the development of pharmacologically active molecules. The presence of the azetidine ring enhances conformational rigidity, while the nitro and hydroxy groups offer sites for further functionalization. Its well-defined reactivity profile makes it suitable for applications in heterocyclic synthesis and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol structure
2229404-00-4 structure
Product Name:3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol
CAS No:2229404-00-4
MF:C9H10N2O4
MW:210.186702251434
CID:6529591
PubChem ID:165757345
Update Time:2025-06-15

3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol
    • EN300-1800541
    • 2229404-00-4
    • Inchi: 1S/C9H10N2O4/c12-6-1-2-8(11(14)15)7(3-6)9(13)4-10-5-9/h1-3,10,12-13H,4-5H2
    • InChI Key: HLCUEAMRNKEHDU-UHFFFAOYSA-N
    • SMILES: OC1(C2C=C(C=CC=2[N+](=O)[O-])O)CNC1

Computed Properties

  • Exact Mass: 210.06405680g/mol
  • Monoisotopic Mass: 210.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 98.3Ų

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3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol Related Literature

Additional information on 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol

3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol (CAS No. 2229404-00-4): A Comprehensive Overview

3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol (CAS No. 2229404-00-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its azetidine ring and substituted nitrophenyl group, has been the subject of several recent studies exploring its biological activities and potential uses in drug development.

The chemical structure of 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol is particularly intriguing due to the presence of the azetidine ring, which is a four-membered cyclic amine. This ring system imparts rigidity and conformational constraints to the molecule, which can influence its interactions with biological targets. The 5-hydroxy-2-nitrophenyl substituent further enhances the compound's reactivity and biological activity by introducing both hydroxyl and nitro functional groups.

Recent research has focused on the pharmacological properties of 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol significantly reduced inflammation in a murine model of colitis, highlighting its potential as a therapeutic agent for inflammatory bowel disease (IBD).

In addition to its anti-inflammatory properties, 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol has also been investigated for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways.

The synthetic route to 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol has been optimized to improve yield and purity. A key step in the synthesis involves the formation of the azetidine ring through a ring-closing metathesis (RCM) reaction, followed by substitution with the 5-hydroxy-2-nitrophenyl group. This synthetic approach allows for the efficient production of high-purity compounds, which is crucial for both preclinical and clinical studies.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 3-(5-hydroxy-2-nitrophenyl)azetidin-3-ol (CAS No. 2229404-00-4) represents a promising lead compound in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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